Sodium S-sulfocysteine hydrate Sodium S-sulfocysteine hydrate
Brand Name: Vulcanchem
CAS No.: 7381-67-1
VCID: VC21537991
InChI: InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1
SMILES: C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+]
Molecular Formula: C3H7NNaO5S2+
Molecular Weight: 224.2 g/mol

Sodium S-sulfocysteine hydrate

CAS No.: 7381-67-1

Cat. No.: VC21537991

Molecular Formula: C3H7NNaO5S2+

Molecular Weight: 224.2 g/mol

* For research use only. Not for human or veterinary use.

Sodium S-sulfocysteine hydrate - 7381-67-1

CAS No. 7381-67-1
Molecular Formula C3H7NNaO5S2+
Molecular Weight 224.2 g/mol
IUPAC Name sodium;(2R)-2-amino-3-sulfosulfanylpropanoate
Standard InChI InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1
Standard InChI Key DQFVBELGDROGDO-UHFFFAOYSA-N
Isomeric SMILES C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+]
SMILES C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+]
Canonical SMILES C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+]

Chemical Structure and Physical Properties

Sodium S-sulfocysteine hydrate (CAS: 7381-67-1) is a sodium salt of S-sulfocysteine, characterized by a sulfonic acid group attached to the thiol moiety of cysteine. The compound has the molecular formula C₃H₆NNaO₅S₂ and a molecular weight of 223.2 g/mol . The structure consists of a cysteine backbone with a sulfonate (-SO₃) group covalently bound to the sulfur atom, forming a stable S-S bond.

Physical Characteristics

The physical properties of sodium S-sulfocysteine hydrate are summarized in Table 1:

PropertyValue
AppearanceWhite solid
Melting point184-185°C
Density1.841±0.06 g/cm³ (Predicted)
Solubility in water20 mg/mL, clear, colorless solution
Storage temperature-20°C (recommended)
pKa-4.49±0.30 (Predicted)

Table 1: Physical properties of sodium S-sulfocysteine hydrate

Structural Characteristics

The compound features a unique structure where the sulfonate group is bound to the sulfur atom of cysteine rather than to carbon, which distinguishes it from other sulfur-containing amino acid derivatives. This structural characteristic contributes to its enhanced stability compared to free cysteine and influences its biological activity . The sodium counterion increases the compound's water solubility, making it more suitable for various experimental and industrial applications.

Synthesis and Preparation Methods

Sodium S-sulfocysteine hydrate can be synthesized through several chemical routes, though the most common approach involves the reaction of cysteine or cystine with sulfite under controlled conditions.

Laboratory Synthesis

In laboratory settings, the compound is typically prepared by reacting cysteine with sulfuric acid followed by neutralization with sodium hydroxide. The reaction involves the sulfonation of the thiol group of cysteine, which is then stabilized by the addition of the sodium counterion . This process results in the formation of a stable S-S bond with the sulfonate group.

Biological Activity and Mechanisms

Sodium S-sulfocysteine hydrate demonstrates significant biological activity through multiple mechanisms, affecting cellular redox status, neurotransmission, and protein modification.

Antioxidant Properties

Research indicates that S-sulfocysteine enhances antioxidant responses in cells by increasing intracellular levels of glutathione (GSH) and superoxide dismutase (SOD), leading to reduced reactive oxygen species (ROS) levels. This antioxidant activity is crucial for maintaining cellular health, particularly in high-density cell cultures.

Receptor Interactions

S-sulfocysteine acts as a potent N-methyl-D-aspartate (NMDA) receptor agonist, exhibiting depolarizing properties similar to glutamate . This activity has significant implications for neurological function and pathology, as excessive NMDA receptor activation can lead to excitotoxicity and neuronal damage.

Cellular Transport Mechanisms

The cellular uptake of S-sulfocysteine appears to involve the cystine/glutamate antiporter (xc−) . Research involving transporter inhibition using sulfasalazine and transporter overexpression using sulforaphane has demonstrated that this antiporter plays a crucial role in regulating intracellular S-sulfocysteine levels. Table 2 summarizes the effects of various modulators on S-sulfocysteine uptake:

ModulatorConcentrationEffect on Extracellular SSC ConcentrationImplication
Sulfasalazine50 μM65% increaseReduced uptake due to xc− inhibition
Sulfasalazine100 μM177% increaseReduced uptake due to xc− inhibition
Sulforaphane15 μM60% decreaseEnhanced uptake due to xc− upregulation
Sulforaphane-N-acetylcysteine15 μM52% decreaseEnhanced uptake due to xc− upregulation

Table 2: Effects of transporter modulators on S-sulfocysteine (SSC) uptake

Protein Modification

S-sulfocysteine participates in protein persulfidation (S-sulfhydration), a post-translational modification of reactive cysteine residues that can modulate protein structure and function . This modification process is increasingly recognized as an important regulatory mechanism in cellular signaling and metabolism.

Role in Metabolic Disorders

Sodium S-sulfocysteine hydrate serves as a critical biomarker for specific metabolic disorders related to sulfur metabolism.

Molybdenum Cofactor Deficiency (MoCD)

Molybdenum cofactor deficiency is a rare inherited metabolic disorder characterized by severe and progressive neurological damage primarily caused by the loss of sulfite oxidase activity . Elevated urinary levels of sulfite, thiosulfate, and S-sulfocysteine are hallmarks in the diagnosis of MoCD . The accumulation of S-sulfocysteine is believed to contribute to the neurological symptoms observed in affected individuals due to its NMDA receptor agonist activity.

Sulfite Oxidase Deficiency (SOD)

Isolated sulfite oxidase deficiency is an extremely rare autosomal recessive disorder with clinical manifestations similar to MoCD, including brain damage, mental retardation, dislocated ocular lenses, and blindness . Patients exhibit elevated S-sulfocysteine levels in urine, which can be used as a diagnostic marker for the condition .

Pathophysiological Mechanisms

In these disorders, the lack of sulfite oxidase activity leads to sulfite accumulation, which reacts with cystine to form S-sulfocysteine . This S-sulfocysteine accumulation contributes to the neuropathology through NMDA receptor-mediated excitotoxicity and related mechanisms. Recent research using knockout mouse models has demonstrated that sulfite oxidase deficiency results in significantly elevated plasma S-sulfocysteine levels (8.6 ± 3.4 μM compared to control), accompanied by a drop in total plasma free cysteine levels .

Analytical Methods for Detection

Various analytical techniques have been developed for the detection and quantification of S-sulfocysteine in biological samples, which are crucial for diagnosis and monitoring of related metabolic disorders.

HPLC-Based Methods

High-performance liquid chromatography (HPLC) has been effectively employed for S-sulfocysteine analysis. A specific method involves precolumn derivatization with O-phthaldialdehyde (OPA) and separation on a C18 reverse phase column coupled to UV detection at 338 nm . This approach offers several advantages:

  • High sensitivity with limit of detection (LOD) ranging from 1.08 to 1.44 μM

  • Good specificity with separation from endogenous amino acids

  • Reliable quantification with limit of quantification (LOQ) ranging from 3.27 to 4.38 μM

  • Linear response over a wide concentration range (2.5-200 μM)

Mass Spectrometry-Based Approaches

Electrospray tandem mass spectrometry has also been used for S-sulfocysteine determination, offering enhanced sensitivity and specificity compared to some other methods . While these approaches provide excellent analytical performance, they may require more sophisticated equipment.

Rapid Screening Methods

Applications in Scientific Research

Sodium S-sulfocysteine hydrate has found diverse applications in scientific research, particularly in cell culture technology and neurological studies.

Cell Culture Applications

ParameterLow Concentration (15 mM)High Concentration (20 mM)
Cell ViabilityIncreasedDecreased
Intracellular GSH LevelsElevatedReduced
ROS LevelsDecreasedIncreased
Product TiterEnhancedInhibited

Table 3: Concentration-dependent effects of S-sulfocysteine on cell culture parameters

Neurological Research

Due to its activity as an NMDA receptor agonist, S-sulfocysteine is used in neurological research to study excitatory neurotransmission and excitotoxicity mechanisms . This application has contributed to our understanding of neurological disorders associated with glutamatergic system dysfunction.

Metabolic Research

S-sulfocysteine has been employed in research on sulfur metabolism and related disorders. Studies using knockout mouse models for sulfite oxidase deficiency have provided valuable insights into the pathophysiology of these conditions and the role of S-sulfocysteine in disease progression .

Treatment Approaches for Related Disorders

Research into therapeutic approaches for disorders involving S-sulfocysteine accumulation has yielded several promising strategies.

Molybdenum Cofactor Substitution Therapy

A successful treatment for MoCD type A based on substitution therapy with the molybdenum cofactor precursor cyclic pyranopterin monophosphate (cPMP) has been reported, resulting in nearly complete normalization of MoCD biomarkers including S-sulfocysteine .

NMDA Receptor Antagonists

The NMDA receptor antagonist memantine has shown promise in blocking the effects of S-sulfocysteine, inhibiting phenotype development in a pharmacologically induced mouse model of MoCD . This approach targets the excitotoxicity mechanism believed to contribute significantly to neurological damage in these disorders.

Early Diagnosis and Monitoring

Given the rapid progression of symptoms in untreated patients, early diagnosis and sensitive monitoring of S-sulfocysteine levels are crucial for treatment outcomes . The development of fast and sensitive analytical methods has contributed significantly to improved management of these disorders.

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